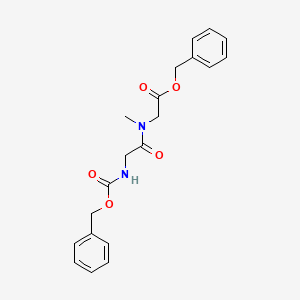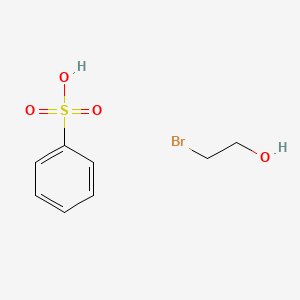
Acetamide, 2-(benzylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)acetamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a benzylthio group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)acetamide typically involves the reaction of benzyl mercaptan with chloroacetamide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5CH2SH+ClCH2CONH2→C6H5CH2SCH2CONH2+HCl
Industrial Production Methods: Industrial production of 2-(Benzylthio)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of the process.
Types of Reactions:
Oxidation: 2-(Benzylthio)acetamide can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where the sulfur atom is replaced by other nucleophiles. This can be achieved using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted acetamides
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The benzylthio group can facilitate binding to these targets through hydrophobic interactions and hydrogen bonding. The acetamide moiety may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
2-(Benzylthio)acetic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-(Benzylthio)acetophenone: Contains a phenyl group attached to the carbonyl carbon.
2-(Benzylthio)acetamide derivatives: Various derivatives with different substituents on the benzyl or acetamide groups.
Uniqueness: 2-(Benzylthio)acetamide is unique due to its specific combination of the benzylthio and acetamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54744-70-6 |
|---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-benzylsulfanylacetamide |
InChI |
InChI=1S/C9H11NOS/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) |
InChI Key |
SSAAMOPNNPAZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)







![ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947474.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)




